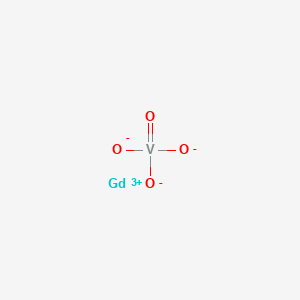
Gadolinium orthovanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium orthovanadate (GdVO4) is a rare earth metal orthovanadate compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound has a wide range of applications in scientific research, including materials science, nanotechnology, and biomedicine.
Wirkmechanismus
The mechanism of action of Gadolinium orthovanadate is not fully understood, but it is believed to be due to its unique crystal structure and electronic properties. Gadolinium orthovanadate has a tetragonal crystal structure, which gives it unique optical and magnetic properties. The electronic structure of Gadolinium orthovanadate is also unique, with Gd3+ ions having a partially filled 4f electron shell, which gives rise to strong magnetic properties.
Biochemical and Physiological Effects:
Gadolinium orthovanadate nanoparticles have been shown to have low toxicity and high biocompatibility, making them ideal for biomedical applications. In vivo studies have shown that Gadolinium orthovanadate nanoparticles can accumulate in tumor tissues and can be used for targeted drug delivery and cancer therapy. Gadolinium orthovanadate nanoparticles have also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Gadolinium orthovanadate in lab experiments include its unique optical and magnetic properties, low toxicity, and high biocompatibility. However, the limitations of using Gadolinium orthovanadate include the high cost of synthesis and the need for specialized equipment for its characterization.
Zukünftige Richtungen
There are several future directions for the use of Gadolinium orthovanadate in scientific research. One direction is the development of new synthesis methods to reduce the cost of production. Another direction is the exploration of new applications for Gadolinium orthovanadate, such as in energy storage and conversion. Additionally, further studies are needed to fully understand the mechanism of action of Gadolinium orthovanadate and its potential applications in biomedicine.
Synthesemethoden
Gadolinium orthovanadate can be synthesized using various methods, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation method. The solid-state reaction method involves heating a mixture of gadolinium oxide and vanadium pentoxide at high temperatures. The sol-gel method involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then calcined to obtain the final product. The hydrothermal synthesis method involves the reaction of metal salts in a high-pressure, high-temperature aqueous solution. The co-precipitation method involves the simultaneous precipitation of metal ions from a solution.
Wissenschaftliche Forschungsanwendungen
Gadolinium orthovanadate has various applications in scientific research, including materials science, nanotechnology, and biomedicine. In materials science, Gadolinium orthovanadate is used as a phosphor material for solid-state lighting and displays. In nanotechnology, Gadolinium orthovanadate nanoparticles are used as contrast agents for magnetic resonance imaging (MRI). In biomedicine, Gadolinium orthovanadate nanoparticles are used for drug delivery, cancer therapy, and bioimaging.
Eigenschaften
CAS-Nummer |
13628-52-9 |
|---|---|
Produktname |
Gadolinium orthovanadate |
Molekularformel |
GdO4V |
Molekulargewicht |
272.2 g/mol |
IUPAC-Name |
gadolinium(3+);trioxido(oxo)vanadium |
InChI |
InChI=1S/Gd.4O.V/q+3;;3*-1; |
InChI-Schlüssel |
CNEVBWVCXNYGIA-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-].[Gd+3] |
Kanonische SMILES |
[O-][V](=O)([O-])[O-].[Gd+3] |
Andere CAS-Nummern |
13628-52-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



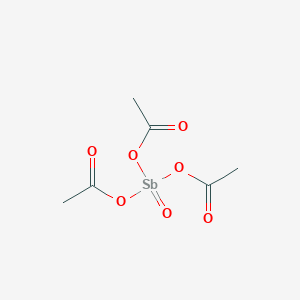
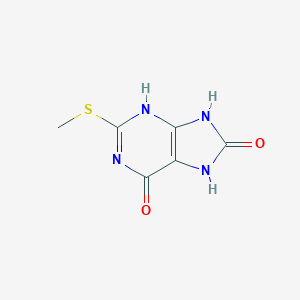
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)
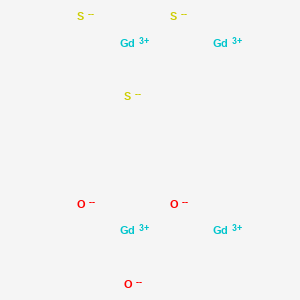


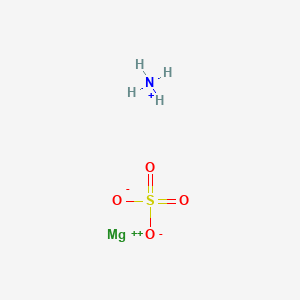
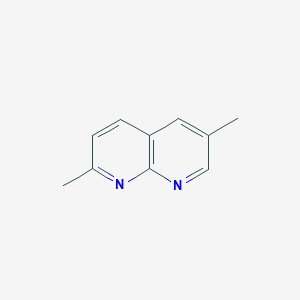
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)


![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)

